1-(2-hydroxyphenyl)-1H-pyrrole-2,5-dione
Description
1-(2-Hydroxyphenyl)-1H-pyrrole-2,5-dione is a maleimide derivative characterized by a hydroxyphenyl substituent at the N(1) position of the pyrrole-2,5-dione core. Its hydroxyphenyl group enhances solubility and may influence electronic properties, making it valuable in medicinal chemistry and materials science.
Properties
CAS No. |
43048-02-8 |
|---|---|
Molecular Formula |
C10H7NO3 |
Molecular Weight |
189.17 g/mol |
IUPAC Name |
1-(2-hydroxyphenyl)pyrrole-2,5-dione |
InChI |
InChI=1S/C10H7NO3/c12-8-4-2-1-3-7(8)11-9(13)5-6-10(11)14/h1-6,12H |
InChI Key |
CNDOSNMFHUSKGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C=CC2=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Insights :
- Electron-withdrawing groups (e.g., Cl, Br, CF3) enhance reactivity in cross-coupling reactions and bioactivity (e.g., MI-1’s kinase inhibition) .
- Hydroxyl and amino groups improve solubility and enable hydrogen bonding, critical for protein interactions (e.g., antimicrobial activity in ).
- Alkynyl/alkenyl substituents (e.g., prop-2-ynyl, pent-4-en-1-yl) facilitate bioconjugation via click chemistry or Michael additions .
Key Research Findings
- Bioactivity vs. Substituent Polarity : Hydrophilic groups (e.g., -OH, -NH2) correlate with antimicrobial and anticancer activity, while hydrophobic groups (e.g., -CF3, -Ph) enhance membrane permeability .
- Stereochemical Influence : Asymmetric synthesis (e.g., pyrazolyl derivatives) enables enantioselective interactions with biological targets .
- Limitations : Brominated derivatives, though potent, may exhibit toxicity, necessitating structural optimization .
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